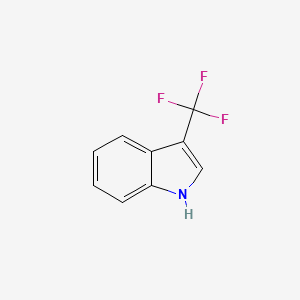

3-(Trifluoromethyl)-1H-indole

概要

説明

3-(Trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group (-CF₃) attached to the third position of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photoredox catalyst . Another approach involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Halogenation at the C3 Position

3-(Trifluoromethyl)-1H-indole undergoes efficient halogenation to yield 3-halo derivatives. Key conditions and yields include:

-

Mechanistic Insight : Halogenation proceeds via electrophilic aromatic substitution (EAS), facilitated by the CF₃ group’s electron-withdrawing effect .

N-Functionalization Reactions

The NH group undergoes alkylation/sulfonylation under mild conditions:

| Reagent | Base/Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| MeI | NaH/DMF | N-methyl-3-CF₃-indole (5 ) | 85–92 | |

| BnBr | K₂CO₃/DMF | N-benzyl-3-CF₃-indole (6 ) | 89 | |

| TsCl | NaH/DMF | N-tosyl-3-CF₃-indole (7 ) | 94 |

-

Key Observation : N-tosyl derivatives (7 ) undergo deprotection during subsequent nucleophilic substitutions .

Nucleophilic Substitution at C3

3-Halo-2-CF₃-indoles participate in nucleophilic displacement reactions:

-

Selectivity : Chloro derivatives require higher temperatures (150°C) but exhibit better selectivity over reduction byproducts compared to bromo/iodo analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Reagent | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | PhB(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 3-phenyl-2-CF₃-indole | 98 | |

| Sonogashira | PhC≡CH | PdCl₂(PPh₃)₂/CuI | 3-(phenylethynyl)-2-CF₃-indole | 72 |

Radical Trifluoromethylation

While not directly involving 3-CF₃-indole as a substrate, methods for introducing CF₃ groups at adjacent positions are notable:

-

C2-Trifluoromethylation : Cu(II)/TBHP-mediated radical coupling with CF₃SO₂Na achieves 2-CF₃-indoles (e.g., 3a , 86% yield) .

Friedel–Crafts Alkylation

3-CF₃-indole derivatives act as electrophiles in Friedel–Crafts reactions:

-

Hydroxyalkylation : Reaction with fluoromethyl ketones (e.g., PhCOCF₃) under K₂CO₃/n-Bu₄PBr in water yields trifluoromethyl(indolyl)phenylmethanols (up to 97%) .

Key Data Table: Comparative Reactivity of 3-Halo-2-CF₃-Indoles

| Halogen (X) | Reactivity with 4-MeSPh (Yield %) | Optimal Base | Competing Reduction (%) |

|---|---|---|---|

| Cl | 88 | Cs₂CO₃ | 12 |

| Br | 53 | Cs₂CO₃ | 47 |

| I | 65 | Cs₂CO₃ | 35 |

科学的研究の応用

Synthesis Techniques

The synthesis of 3-(trifluoromethyl)-1H-indole has been achieved through several methods, often involving the introduction of the trifluoromethyl group into indole derivatives. Notable methods include:

- Copper-Catalyzed Trifluoromethylation : This method utilizes copper salts to facilitate the introduction of trifluoromethyl groups into indoles via C–H activation. For instance, Cu(II)-catalyzed oxidative trifluoromethylation has shown promising yields (up to 55%) with various substrates .

- Halogenation Reactions : Halogenated derivatives of this compound can be synthesized through electrophilic halogenation methods, yielding compounds such as 3-chloro- and 3-bromo-2-(trifluoromethyl)-1H-indole . These halogenated derivatives are valuable intermediates for further chemical modifications.

Biological Activities

The incorporation of a trifluoromethyl group significantly influences the biological activity of indole derivatives. Research has demonstrated several pharmacological properties associated with this compound:

- Anticancer Activity : Various derivatives have shown potential as anticancer agents. For example, some studies indicate that trifluoromethylindoles exhibit selective inhibition of cancer cell proliferation, possibly due to their ability to interfere with cellular signaling pathways .

- Anti-inflammatory Properties : Compounds based on this compound have been investigated for their anti-inflammatory effects, potentially serving as COX-2 inhibitors . The trifluoromethyl group may enhance binding affinity to target enzymes.

- Neuroprotective Effects : Some studies suggest that trifluoromethylindoles could provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the effective application of this compound in drug development:

- Cannabinoid Receptor Ligands : Research published in Nature reported the design and synthesis of ligands targeting the CB1 cannabinoid receptor that incorporated a trifluoromethyl group. These ligands displayed improved binding affinity and selectivity compared to their non-fluorinated counterparts .

- HIV Fusion Inhibitors : A study focused on structure-activity relationship (SAR) analyses revealed that indole-based compounds with trifluoromethyl substitutions could serve as potent low molecular weight inhibitors of HIV-1 fusion, highlighting their therapeutic potential against viral infections .

作用機序

The mechanism of action of 3-(Trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can modulate various cellular processes, including signal transduction and gene expression .

類似化合物との比較

- 3-(Trifluoromethyl)aniline

- 3-(Trifluoromethyl)phenol

- 3-(Trifluoromethyl)benzaldehyde

Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)-1H-indole exhibits unique properties due to the presence of the indole ring. This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. The indole ring also provides additional sites for functionalization, making this compound a versatile intermediate in synthetic chemistry .

生物活性

3-(Trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group contributes to its pharmacological properties, enhancing the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the indole structure through various chemical reactions. For instance, a method utilizing substituted acetanilides has shown high regioselectivity and yields for the synthesis of trifluoromethyl-substituted indoles .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of this compound derivatives. One study reported that a related compound, 3-(4-trifluoromethylphenyl)-1H-indole, exhibited significant activity against Mycobacterium tuberculosis (Mtb), with a Minimum Inhibitory Concentration (MIC) value of 47.8 µM . This compound demonstrated bactericidal activity and was effective against multidrug-resistant strains without cross-resistance to first-line drugs.

Table 1: Antimycobacterial Activity of Indole Derivatives

| Compound | Structure | MIC (µM) | Toxicity (CC50) | Genotoxicity |

|---|---|---|---|---|

| 3e | CF₃-Ph-Indole | 47.8 | >30 | Negative |

| 3d | F-Ph-Indole | 94.7 | <30 | Positive |

| 3r | -Ph-Indole | <30 | >30 | Negative |

Cytotoxicity and Selectivity

The cytotoxic effects of these compounds were evaluated using HepG2 and Vero cell lines. While some derivatives showed low selectivity and potential toxicity at higher concentrations, others like compound 3r exhibited minimal effects on mammalian cells at concentrations up to 30 µM . This indicates the potential for developing selective antimycobacterial agents with reduced toxicity to human cells.

Case Studies

A notable case study involved the evaluation of various indole derivatives for their ability to inhibit Mtb growth. The study demonstrated that substituents on the indole ring significantly influenced biological activity. For example, replacing a fluorine atom with a trifluoromethyl group enhanced antimycobacterial activity nearly twofold .

Another investigation focused on the structure-activity relationship (SAR) of trifluoromethyl-substituted indoles, revealing that specific modifications could optimize their pharmacological profiles .

特性

IUPAC Name |

3-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSZROKTPWVQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522445 | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51310-55-5 | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51310-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。